

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

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Compound of Interest

Compound Name: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

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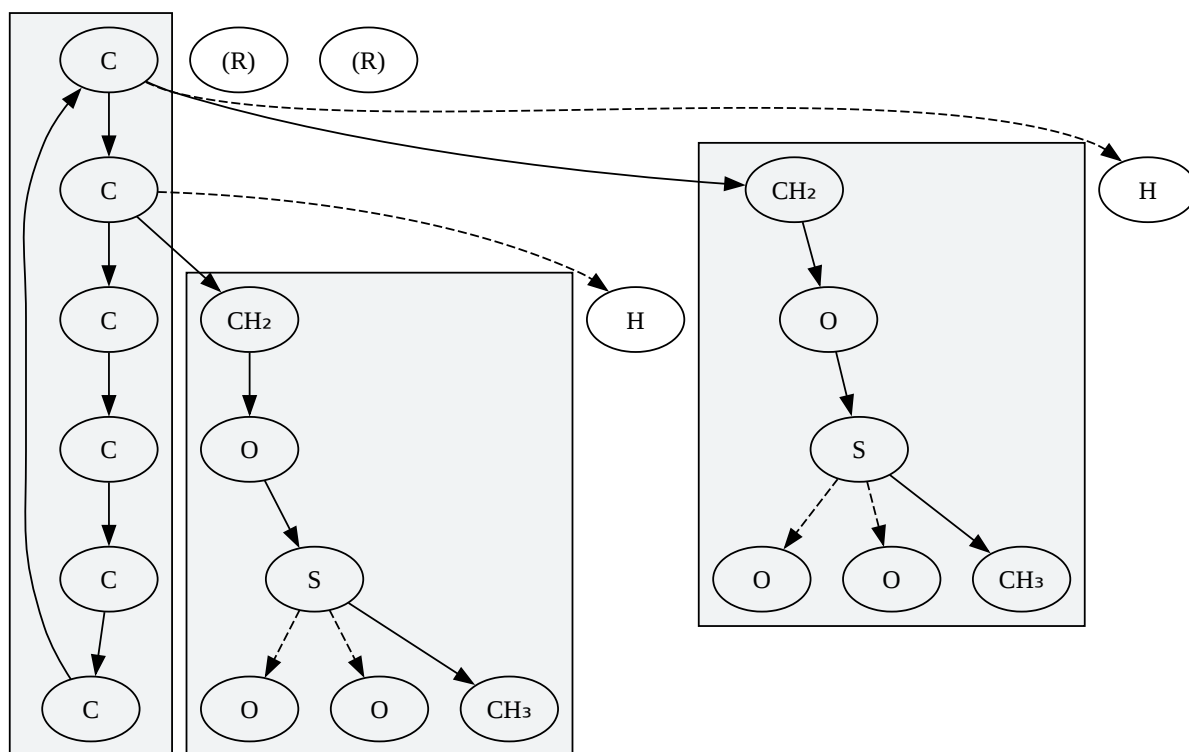
For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral organic compound that serves as a crucial intermediate in the synthesis of various complex molecules, most notably in the pharmaceutical industry. Its rigid cyclohexane backbone and the presence of two reactive methanesulfonyloxymethyl groups in a specific stereochemical arrangement ((R,R)-configuration) make it a valuable building block for asymmetric synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identification

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a diester of methanesulfonic acid and (1R,2R)-cyclohexane-1,2-dimethanol. The two methanesulfonyl groups are excellent leaving groups, making the methylene carbons highly susceptible to nucleophilic attack. This reactivity is central to its utility in synthetic chemistry.



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Physicochemical Properties

A summary of the key physicochemical properties of **(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O ₆ S ₂	[1][2]
Molecular Weight	300.39 g/mol	[1][2]
Appearance	Off-white solid	[3]
Melting Point	86-90 °C	[4]
Boiling Point	495.3 ± 18.0 °C (Predicted)	[4]
Density	1.270 g/cm ³	[4]
Solubility	Slightly soluble in chloroform and ethyl acetate.	[4]
IUPAC Name	[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate	[5]
SMILES	CS(=O)(=O)OC[C@H]1CCCC[C@H]1COS(=O)(=O)C	[5]

Spectroscopic Data

The following spectroscopic data has been reported for the characterization of **(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane**.

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H).[3]
¹³ C NMR (400 MHz, DMSO-d ₆)	δ 72.1, 37.0, 36.3, 28.3, 24.7.[3]

Note: The provided ¹H NMR data appears to be incomplete. A full spectral analysis is recommended for unambiguous identification.

Experimental Protocols

Synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

This compound is typically synthesized from its corresponding diol, (1R,2R)-cyclohexane-1,2-dimethanol, by reaction with methanesulfonyl chloride in the presence of a base. The following is a general laboratory-scale protocol adapted from industrial synthesis descriptions.^[6]

Materials:

- (1R,2R)-cyclohexane-1,2-dimethanol
- Methanesulfonyl chloride (Mesyl chloride)
- Triethylamine (or another suitable base)
- Methylisobutyl ketone (MIBK) (or another suitable solvent)
- Water
- Dichloromethane (DCM) for extraction
- Anhydrous sodium sulfate (Na_2SO_4)
- n-Hexane for purification

Procedure:

- Dissolve (1R,2R)-cyclohexane-1,2-dimethanol in a mixture of MIBK and triethylamine in a reaction vessel equipped with a stirrer and a thermometer.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add methanesulfonyl chloride to the cooled solution over a period of approximately 60 minutes, ensuring the temperature remains between 0-5 °C.

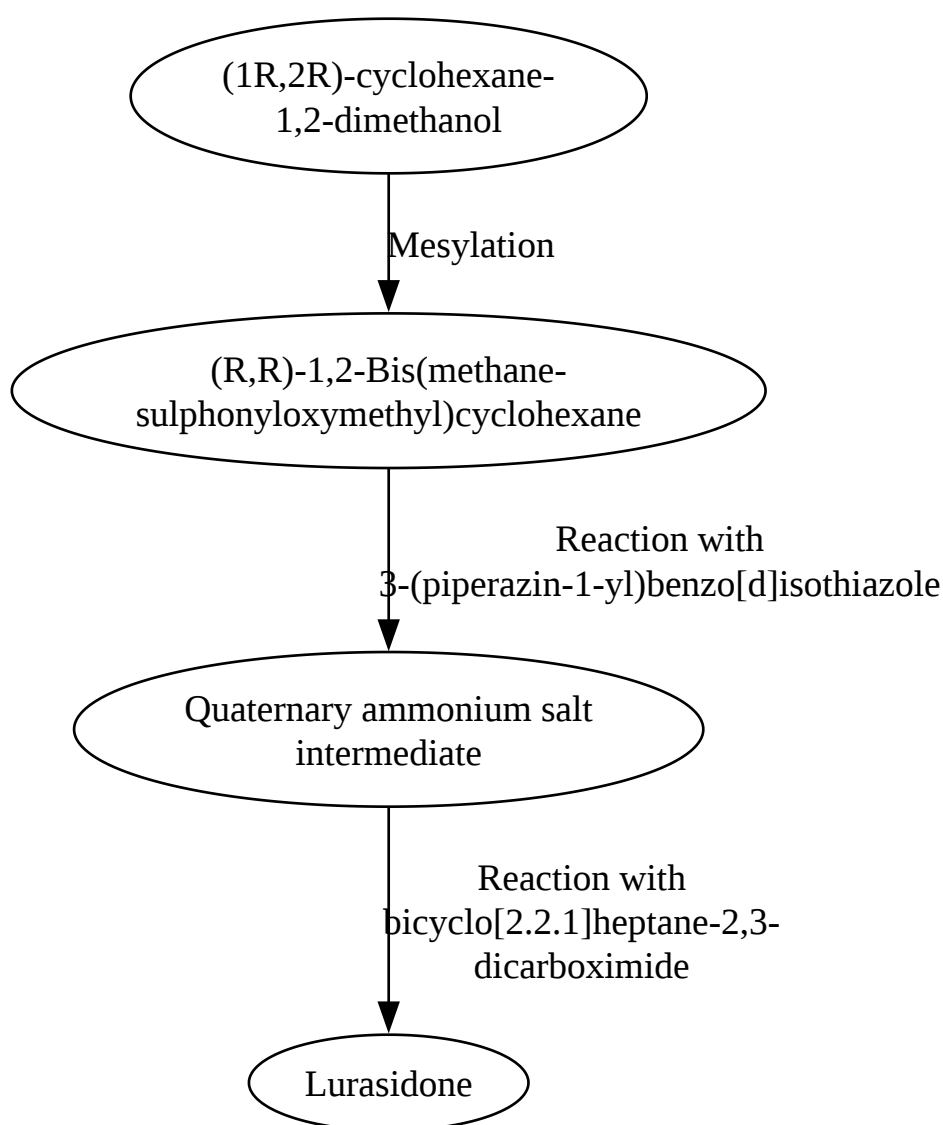
- After the addition is complete, continue stirring the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).
- Once the reaction is complete, add water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
- Wash the organic phase with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- For further purification, the crude product can be recrystallized from a suitable solvent system such as dichloromethane/n-hexane to yield **(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane** as an off-white solid.^[3]

Applications in Drug Development

The primary application of **(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane** in drug development is as a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.^{[7][8]} The specific stereochemistry of this intermediate is crucial for the final biological activity of the drug.

Synthesis of Lurasidone: A Workflow Overview

The synthesis of Lurasidone from **(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane** involves a multi-step process. The bis-mesylate acts as a dielectrophile, reacting sequentially with two different nucleophiles to construct the complex molecular architecture of Lurasidone.



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The process for the industrial synthesis of Lurasidone involves the mesylation of (1R,2R)-cyclohexane-1,2-diyl dimethanol to give (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane. [9] This intermediate then reacts with 3-(piperazin-1-yl)benzo[d]isothiazole to form a quaternary ammonium salt. [9] Finally, this salt reacts with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisindole-1,3(2H)-dione to yield Lurasidone. [9]

Conclusion

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a synthetically versatile and commercially important chiral building block. Its well-defined stereochemistry and predictable reactivity make it an indispensable intermediate in the pharmaceutical industry, particularly for

the synthesis of complex active pharmaceutical ingredients like Lurasidone. The information provided in this guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug development.

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References

- 1. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 7. molkem.com [molkem.com]
- 8. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]
- 9. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
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